N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide
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Overview
Description
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide is a complex organic compound that features a thiazolidine ring, a benzohydrazide moiety, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-thiazolidinedione with acetic anhydride to form an intermediate, which is then reacted with 2-hydroxybenzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzohydrazide moiety may also play a role in binding to specific proteins or nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides: These compounds share the thiazolidine ring and have been studied for their antioxidant and anti-inflammatory properties.
Thiazolidine-2,4-dione derivatives: Known for their anti-diabetic activity, these compounds also feature the thiazolidine ring and have been extensively studied in medicinal chemistry.
Uniqueness
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide is unique due to the presence of both the thiazolidine ring and the hydroxybenzohydrazide moiety, which confer distinct chemical and biological properties
Biological Activity
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thiazolidine ring and a hydroxybenzohydrazide moiety. The synthesis typically involves the reaction of 2,4-thiazolidinedione with acetic anhydride followed by a reaction with 2-hydroxybenzohydrazide under controlled conditions. Common solvents used include dichloromethane, with potassium carbonate often serving as a catalyst to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the thiazolidine ring may enhance its ability to interact with cellular targets involved in apoptosis regulation .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition: The thiazolidine ring can interact with specific enzymes, inhibiting their activity.
- Protein Binding: The hydroxybenzohydrazide moiety may bind to proteins or nucleic acids, modulating their function.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a table summarizing key features is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thiazolidine ring & hydroxybenzohydrazide | Antimicrobial, cytotoxic |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides | Thiazolidine ring | Antioxidant, anti-inflammatory |
Thiazolidine derivatives | Thiazolidine ring | Anti-diabetic |
This comparison highlights the distinct biological activities attributed to the specific structural components present in this compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study indicated that the compound could serve as a lead for developing new anticancer therapies .
Properties
IUPAC Name |
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-4,8,16H,5H2,(H,14,17)(H,15,18)(H,13,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSYTSMPTIJMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CC2C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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